5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Nicotinic Acetylcholine Receptors Neuroscience Ligand-Gated Ion Channels

Researchers developing α4β2 nAChR ligands or IRAK4 inhibitors often encounter failed couplings and poor solubility when using simpler pyridine-3-carboxylic acid analogs. 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid (CAS 1343658-77-4) is purpose-built to overcome these bottlenecks. • α4β2 nAChR: Derivatives bearing the 5-(2-methoxyethoxy)pyridin-3-yl scaffold achieve nanomolar potency; ideally suited for neuroscience probe and candidate synthesis. • IRAK4: An 83 nM IC50 derivative validates this scaffold for TLR/IL-1R pathway inhibitor programs targeting rheumatoid arthritis, lupus, and inflammatory disorders. • Synthetic efficiency: The 5-position substitution avoids catalyst-poisoning adjacent nitrogen interactions, enabling robust Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings with improved yield and reduced step count. • Physicochemical advantage: The 2-methoxyethoxy chain enhances solubility and permeability versus simple alkyl or hydroxyethoxy analogs, accelerating lead optimization. Supplied at ≥97% purity with rigorous QC documentation. In stock for immediate global dispatch-enabling uninterrupted discovery workflows.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 1343658-77-4
Cat. No. B1426811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyethoxy)pyridine-3-carboxylic acid
CAS1343658-77-4
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOCCOC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12)
InChIKeyXMAJPEYOVOZTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid: Properties and Procurement


5-(2-Methoxyethoxy)pyridine-3-carboxylic acid (CAS 1343658-77-4), also known as 5-(2-methoxyethoxy)nicotinic acid, is a heterocyclic building block within the pyridine-3-carboxylic acid family. It features a pyridine ring substituted at the 5-position with a 2-methoxyethoxy chain and at the 3-position with a carboxylic acid group. Its molecular formula is C9H11NO4, with a molecular weight of 197.19 g/mol . The compound is commercially available with typical purity specifications ranging from 95% to 98% and is intended for use as a versatile small molecule scaffold in research and further manufacturing .

Limitations of Generic 5-Alkoxypyridine-3-carboxylic Acids


Within the class of 5-alkoxypyridine-3-carboxylic acids, even seemingly minor structural modifications—such as changing the alkoxy chain length, introducing a terminal hydroxyl group, or relocating the substituent to the 2- or 6-position—profoundly alter physicochemical properties, synthetic utility, and biological target engagement [1]. The 2-methoxyethoxy group imparts a distinct combination of moderate hydrophilicity, hydrogen-bonding capacity, and steric bulk that cannot be replicated by simpler methoxy or hydroxyethoxy analogs. Consequently, substituting a generic or less-specifically functionalized pyridine-3-carboxylic acid into a validated synthetic route or screening cascade frequently results in failed couplings, altered regioselectivity, or complete loss of target affinity. The following quantitative evidence demonstrates that 5-(2-methoxyethoxy)pyridine-3-carboxylic acid occupies a unique parameter space among its closest comparators.

Advantages Over Structural Analogs


Neuronal nAChR Inhibition

Derivatives containing the 5-(2-methoxyethoxy)pyridin-3-yl moiety exhibit nanomolar affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR). Specifically, 1-(5-(2-methoxyethoxy)pyridin-3-yl)-1,4-diazepane (a direct derivative of the core carboxylic acid building block) demonstrates an IC50 of 2.40 nM in a radioligand displacement assay using [3H]cytisine in HEK293 cells [1]. In stark contrast, the comparator 5-methoxypyridine-3-carboxylic acid, which lacks the extended ethoxy chain, shows negligible activity (IC50 > 10 mM) against enzyme targets, indicating that the 2-methoxyethoxy moiety is critical for high-affinity binding [2].

Nicotinic Acetylcholine Receptors Neuroscience Ligand-Gated Ion Channels

IRAK4 Kinase Inhibition

The 5-(2-methoxyethoxy)pyridin-3-yl moiety enables potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory signaling. A representative derivative, trans-N'-{6-[5-(2-methoxyethoxy)pyridin-3-yl]quinazolin-4-yl}-N,N-dimethylcyclohexane-1,4-diamine, achieves an IC50 of 83 nM in a fluorescence-based kinase activity assay [1]. This target engagement profile is not observed with the regioisomeric comparator 2-(2-methoxyethoxy)pyridine-3-carboxylic acid (CAS 247582-56-5), which lacks documented IRAK4 inhibitory activity and is predominantly utilized in distinct synthetic pathways, such as the preparation of herbicides [2]. The 5-substitution pattern is therefore essential for accessing this specific therapeutic target space.

Kinase Inhibition Immunology Inflammation

Synthetic Compatibility vs Hydroxyethoxy Analogs

The terminal methyl ether of the 2-methoxyethoxy chain provides a crucial advantage over the hydroxyethoxy analog, 5-(2-hydroxyethoxy)pyridine-3-carboxylic acid. While the hydroxy derivative introduces a free hydroxyl group that can interfere with subsequent synthetic steps (e.g., undesired side reactions during esterification, amide coupling, or metal-catalyzed cross-couplings), the methoxyethoxy group remains chemically inert under a wide range of standard reaction conditions . This eliminates the need for protecting group strategies, streamlining synthetic routes and improving overall yield and purity. Furthermore, the predicted boiling point of 379.4±32.0 °C and density of 1.2±0.1 g/cm³ for 5-(2-methoxyethoxy)pyridine-3-carboxylic acid indicate a physical state amenable to standard laboratory handling and purification .

Medicinal Chemistry Synthetic Methodology Building Blocks

Solubility and Permeability Advantages

The incorporation of the 2-methoxyethoxy chain introduces two oxygen atoms that significantly increase topological polar surface area (TPSA) and hydrogen-bonding capacity relative to simple alkyl chain analogs. This modification is predicted to enhance aqueous solubility and membrane permeability, two critical parameters for drug-likeness and bioavailability [1]. While direct experimental TPSA values for the free acid are not reported, the presence of the ethylene glycol-derived chain is a well-established strategy in medicinal chemistry to improve ADME properties without resorting to charged or highly polar functional groups that can compromise target binding. In contrast, 5-alkoxypyridine-3-carboxylic acids with non-oxygenated alkyl chains exhibit progressively decreasing solubility and permeability as chain length increases, a trend well-documented in the pyridinecarboxylic acid literature [2].

Drug Design ADME Physicochemical Properties

Cross-Coupling Regioselectivity

The 5-position of the pyridine ring in 5-(2-methoxyethoxy)pyridine-3-carboxylic acid is strategically positioned to serve as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, when the compound is converted to the corresponding boronic acid or halide . This is in contrast to the 6-substituted analog, 6-(2-methoxyethoxy)pyridine-3-carboxylic acid (CAS 894802-20-1), where the adjacent nitrogen atom in the pyridine ring can coordinate to transition metal catalysts, potentially leading to catalyst poisoning or undesired side reactions . The 5-substitution pattern minimizes this electronic interference, enabling cleaner and higher-yielding cross-coupling reactions. This regioselective advantage is critical for the efficient construction of complex molecular architectures in drug discovery and materials science.

Synthetic Methodology Cross-Coupling C-H Activation

Applications of 5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid


nAChR Ligand Synthesis

Given the nanomolar potency of derivatives containing the 5-(2-methoxyethoxy)pyridin-3-yl scaffold against the α4β2 nAChR subtype [1], this building block is ideally suited for the construction of novel ligands targeting this receptor. Researchers in neuroscience and neuropharmacology can utilize this compound as a key intermediate to develop new chemical probes or therapeutic candidates for nicotine addiction, cognitive disorders, and pain management, where α4β2 nAChR modulation is a validated therapeutic strategy.

IRAK4 Inhibitor Design

The demonstrated 83 nM IC50 of a 5-(2-methoxyethoxy)pyridin-3-yl-containing derivative against IRAK4 [2] positions this building block as a critical starting point for medicinal chemistry programs focused on developing novel IRAK4 inhibitors. Given IRAK4's central role in TLR/IL-1R signaling, compounds derived from this scaffold are highly relevant for research into therapeutics for rheumatoid arthritis, lupus, and other inflammatory conditions.

Cross-Coupling for Complex Architectures

The 5-position substitution pattern of 5-(2-methoxyethoxy)pyridine-3-carboxylic acid, which avoids catalyst-poisoning adjacent nitrogen interactions , makes it a superior building block for convergent synthetic strategies involving Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. Process chemists and medicinal chemists can employ this compound to streamline the synthesis of drug candidates and advanced intermediates, reducing step count and improving overall yield.

ADME Optimization in Lead Development

The intrinsic physicochemical profile conferred by the 2-methoxyethoxy chain—enhanced solubility and permeability relative to simple alkyl or hydroxyethoxy analogs [3]—makes this building block a strategic choice for lead optimization campaigns. Medicinal chemists seeking to improve the drug-likeness of a hit series without introducing metabolically labile or synthetically problematic groups can incorporate this moiety early in the design process, potentially accelerating the path to a development candidate.

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